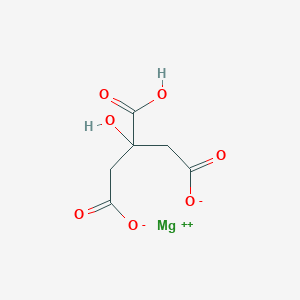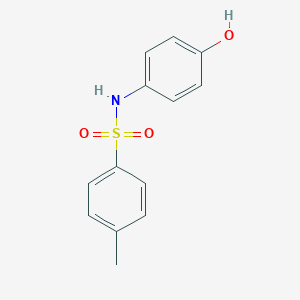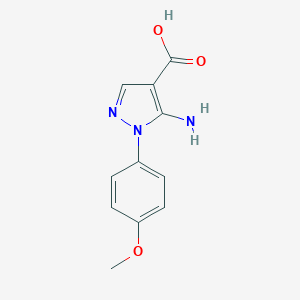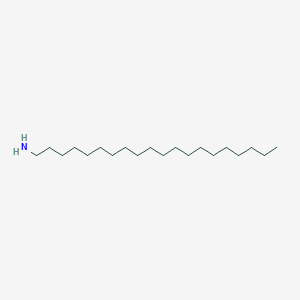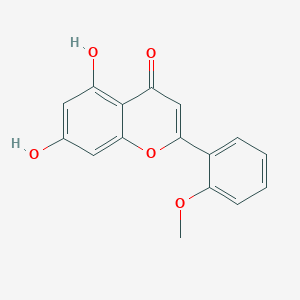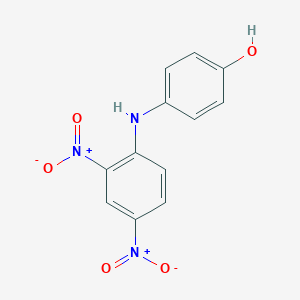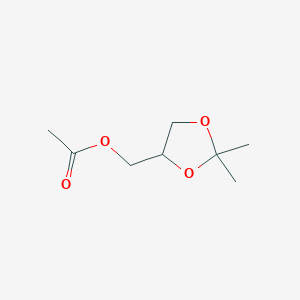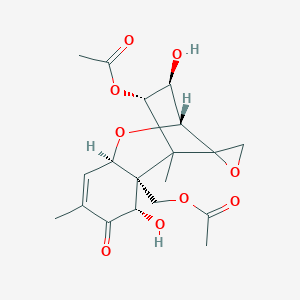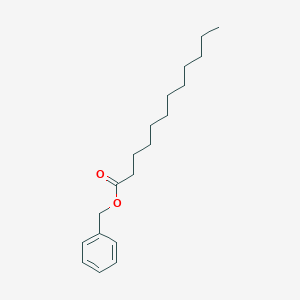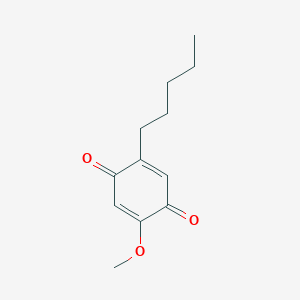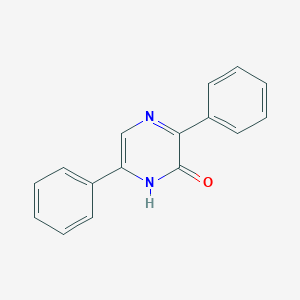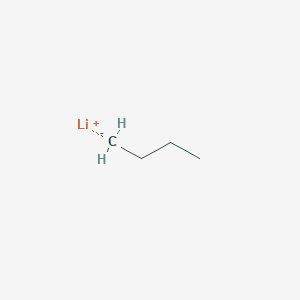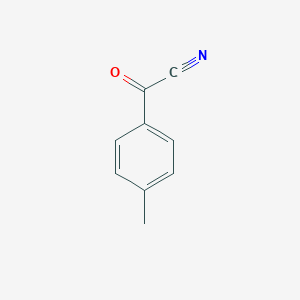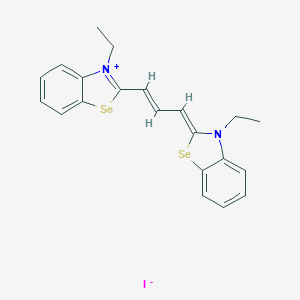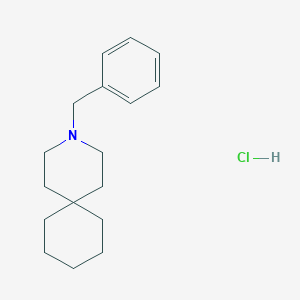
3-Benzyl-3-azaspiro(5.5)undecane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-3-azaspiro(5.5)undecane hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a spirocyclic molecule that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用機序
The mechanism of action of 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride is thought to involve its interaction with the dopamine D3 receptor. This receptor is known to play a key role in regulating the release of dopamine in the brain, and its dysfunction has been implicated in a range of neurological disorders. By acting as a selective antagonist of this receptor, 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride has the potential to modulate dopamine signaling and provide valuable insights into the underlying mechanisms of these disorders.
生化学的および生理学的効果
Studies have shown that 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride can have a range of biochemical and physiological effects. These include the modulation of dopamine release and signaling, as well as the potential to affect other neurotransmitter systems. Additionally, this compound has been found to exhibit some anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of certain diseases.
実験室実験の利点と制限
One of the key advantages of using 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for investigating the role of this receptor in various neurological disorders. Additionally, the well-established synthesis method for this compound allows for the production of high-quality samples for use in research.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its potency and selectivity may make it difficult to interpret results in certain experimental settings. Additionally, the potential for off-target effects and interactions with other neurotransmitter systems may need to be carefully considered when designing experiments.
将来の方向性
There are numerous future directions for research on 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride. Some potential areas of focus include:
1. Further investigation into the mechanism of action of this compound, including its interactions with other neurotransmitter systems.
2. Exploration of the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
3. Development of new synthetic methods for producing this compound, potentially allowing for the creation of new analogs with improved properties.
4. Investigation of the potential applications of this compound in other areas of research, such as drug discovery and development.
Conclusion
In conclusion, 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride is a promising compound that has the potential to provide valuable insights into the underlying mechanisms of various neurological disorders. Its high selectivity for the dopamine D3 receptor makes it a valuable tool for investigating the role of this receptor in disease, and its well-established synthesis method allows for the production of high-quality samples for use in research. With continued investigation and exploration, this compound may hold significant promise for the development of new treatments for neurological disorders and other diseases.
合成法
The synthesis of 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride involves the reaction of benzylamine with cyclohexanone in the presence of sodium hydroxide and acetic acid. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. This synthesis method has been well-established and has been used in numerous studies to produce high-quality samples of the compound for further research.
科学的研究の応用
3-Benzyl-3-azaspiro(5.5)undecane hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of neuroscience. Studies have shown that this compound has the potential to act as a potent and selective dopamine D3 receptor antagonist, making it a valuable tool for investigating the role of this receptor in various neurological disorders.
特性
CAS番号 |
1085-84-3 |
|---|---|
製品名 |
3-Benzyl-3-azaspiro(5.5)undecane hydrochloride |
分子式 |
C17H26ClN |
分子量 |
279.8 g/mol |
IUPAC名 |
3-benzyl-3-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C17H25N.ClH/c1-3-7-16(8-4-1)15-18-13-11-17(12-14-18)9-5-2-6-10-17;/h1,3-4,7-8H,2,5-6,9-15H2;1H |
InChIキー |
CJZHVBQUTWNTNC-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCN(CC2)CC3=CC=CC=C3.Cl |
正規SMILES |
C1CCC2(CC1)CCN(CC2)CC3=CC=CC=C3.Cl |
その他のCAS番号 |
1085-84-3 |
同義語 |
3-benzyl-3-azaspiro[5.5]undecane hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



